molecular formula C24H26N2O5S B3548790 N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B3548790
M. Wt: 454.5 g/mol
InChI Key: YWYFSIGQVAAUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as DMTBMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of these enzymes may have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, and may also have anti-cancer effects. In addition, it has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages as a research tool. It is a potent inhibitor of COX-2 and 5-LOX, and has been shown to have anti-inflammatory and anti-cancer effects. However, there are also limitations to its use in lab experiments. It is a complex compound to synthesize, and may be difficult to obtain in large quantities. In addition, its mechanism of action is not fully understood, which may limit its usefulness in certain types of research studies.

Future Directions

There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of research could focus on further elucidating its mechanism of action, in order to better understand its potential applications in scientific research. Another area of research could focus on developing new synthetic methods for this compound, in order to make it more readily available for use in lab experiments. Finally, research could focus on exploring its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. This compound has been used in a variety of research studies, including studies on cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-5-7-18(8-6-17)16-26(32(4,28)29)21-12-9-19(10-13-21)24(27)25-20-11-14-22(30-2)23(15-20)31-3/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYFSIGQVAAUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.